Diphenyliodonium trifluoromethanesulfonate

Catalog No.
S797847
CAS No.
66003-76-7
M.F
C13H10F3IO3S
M. Wt
430.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphenyliodonium trifluoromethanesulfonate

CAS Number

66003-76-7

Product Name

Diphenyliodonium trifluoromethanesulfonate

IUPAC Name

diphenyliodanium;trifluoromethanesulfonate

Molecular Formula

C13H10F3IO3S

Molecular Weight

430.18 g/mol

InChI

InChI=1S/C12H10I.CHF3O3S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2-1(3,4)8(5,6)7/h1-10H;(H,5,6,7)/q+1;/p-1

InChI Key

SBQIJPBUMNWUKN-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)[I+]C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)[I+]C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-]

Organic Synthesis

DTf plays a role in the synthesis of organic compounds. Its ability to act as a source of aryl cations (positively charged aromatic groups) makes it useful for reactions like arylation, where an aromatic group is introduced into a molecule [].

For instance, research has explored using DTf for the synthesis of diaryl ethers, which are important functional groups in pharmaceuticals and organic materials [].

Enzyme Inhibition Studies

Scientists utilize DTf to study enzyme inhibition. Enzymes are biological catalysts that accelerate chemical reactions within cells. DTf can bind to specific enzymes, thereby inhibiting their activity. By analyzing this inhibition, researchers gain insights into enzyme function and potential drug development strategies [].

One study employed DTf to inhibit protein tyrosine phosphatases (PTPs), a class of enzymes involved in various cellular processes. Understanding PTP function is crucial for designing drugs that target these enzymes for therapeutic purposes [].

Protein-Protein Interaction Studies

DTf finds application in investigating protein-protein interactions. These interactions are essential for many cellular functions. DTf can be used as a photoaffinity label, a molecule that binds to a protein upon exposure to light. This binding helps researchers identify proteins that interact with a target protein of interest [].

Diphenyliodonium trifluoromethanesulfonate is an organoiodine compound characterized by its distinctive structure, featuring a diphenyliodonium cation and a trifluoromethanesulfonate anion. It appears as a white to almost white powder or crystalline solid, with a melting point ranging from 177.0 to 183.0 °C . This compound is notable for its reactivity and is often utilized in various synthetic applications, particularly in organic chemistry and photochemistry.

DPIT's role in phenylations involves its ability to release the phenyliodonium ion (Ph2I+) under specific conditions. This ion acts as an electrophile, readily accepting electron density from nucleophiles present in the reaction mixture. The nucleophile then attacks the Ph2I+, forming a new carbon-carbon bond and introducing a phenyl group into the target molecule [].

, primarily as an electrophilic species. It can react with enolates derived from cyclic ketones, leading to the formation of arylated products . Additionally, it has been shown to react with hydroxyl groups, making it useful in modifying alcohols and phenols . The compound has also been studied for its reactions with metallic ytterbium, where it produces benzene almost quantitatively .

While specific biological activities of diphenyliodonium trifluoromethanesulfonate are not extensively documented, its reactivity suggests potential applications in biological systems, particularly in the context of photoinitiators for polymerization processes. Its ability to generate reactive species upon irradiation may lead to applications in drug delivery systems or biomaterials .

The synthesis of diphenyliodonium trifluoromethanesulfonate can be achieved through several methods:

  • Reaction with Benzene: One method involves reacting benzene with elemental iodine in the presence of potassium persulfate and trifluoroacetic acid .
  • One-Pot Synthesis: A high-yielding one-pot synthesis has been developed that allows for the formation of diaryliodonium triflates from various starting materials .
  • From Diaryliodonium Salts: The compound can also be synthesized from other diaryliodonium salts through ion exchange processes.

Diphenyliodonium trifluoromethanesulfonate is primarily used in:

  • Lithography: It serves as a photoinitiator in lithographic processes due to its ability to generate reactive species upon exposure to light .
  • Organic Synthesis: Its reactivity makes it a valuable reagent for arylation reactions, particularly in the synthesis of complex organic molecules.
  • Polymer Chemistry: The compound is used in the development of polymer materials that require specific thermal or photochemical properties .

Studies have investigated the interactions of diphenyliodonium trifluoromethanesulfonate with various solvents and additives. For instance, heating this compound in dimethyl sulfoxide has been shown to lead to unexpected arylation reactions, indicating its versatility and reactivity under different conditions . Furthermore, its interactions with poly(vinyl alcohol) films have been explored, revealing its potential role in enhancing thermal dehydration processes .

Diphenyliodonium trifluoromethanesulfonate belongs to a class of compounds known as diaryliodonium salts. Here are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
Diphenyliodonium chlorideDiaryliodonium saltMore stable than trifluoromethanesulfonate; less reactive
Triphenyliodonium tetrafluoroborateDiaryliodonium saltUsed as a strong electrophile; reacts differently than triflate
Phenyl(2-pyridyl)iodonium chlorideDiaryliodonium saltExhibits different reactivity patterns due to pyridine ring

Diphenyliodonium trifluoromethanesulfonate stands out due to its high reactivity and specific applications in lithography and organic synthesis, which may not be matched by the other compounds listed.

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

66003-76-7

Dates

Modify: 2023-08-15

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